- A novel synthesis of spironolactone. An application of the hydroformylation reactionJournal of Organic Chemistry, 1989, 54(21), 5180-2,
Cas no 976-70-5 (6,7-Dihydrocanrenone)
6,7-Dihydrocanrenone structure
6,7-Dihydrocanrenone Properties
Names and Identifiers
-
- 3-oxopregn-4-ene-21,17alpha-carbolactone
- 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spi ro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- 17&beta
- 17β
- 6,7-Dihydrocanrenone
- 20-spirox-4-ene-3,20-dione
- 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone
- spirolactone
- 3-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)propiolactone
- 3'-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)-propionic acid lactone
- SC 5233
- 17α-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
- 17β-Hydroxy-3-oxopregn-4-en-21-carboxylic acid γ-lactone
- 3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic acid γ-lactone
- 3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiolactone
- 3′-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)-propionic acid lactone
- omega-(3-Oxo-17-beta-hydroxy-4-androsten-17-alpha-yl) propionic acid lactone
- 4-17-00-06330 (Beilstein Handbook Reference)
- BBL033693
- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
- EC 213-552-4
- 3'-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)-PROPIONIC ACID LACTONE
- EINECS 213-552-4
- DTXSID10875403
- NCGC00246184-03
- 17.alpha.-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone
- AB00829008-05
- 3-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)PROPIOLACTONE
- 976-70-5
- HMS2878M21
- SMR000539898
- UNII-3N8TCN29OP
- 3-(3-OXO-17.BETA.-HYDROXY-4-ANDROSTEN-17-YL)PROPIONIC ACID .GAMMA.-LACTONE
- 3N8TCN29OP
- NCGC00246184-01
- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- CHEMBL400534
- STK801875
- (2R)-3,4-Dihydro-5H-spiro(androst-4-ene-17,2-furan)-3,5-dione
- (1R,3AS,3BR,9AR,9BS,11AS)-9A,11A-DIMETHYL-3,3A,3B,4,5,8,9,9B,10,11-DECAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-5',7-DIONE
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
- SC-5233
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
- spriolactone
- 17-alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- 17.BETA.-HYDROXY-3-OXOPREGN-4-EN-21-CARBOXYLIC ACID .GAMMA.-LACTONE
- BRN 0043765
- MLS001164723
- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- SPIRONOLACTONE IMPURITY C [EP IMPURITY]
- (2'R)-3',4'-DIHYDRO-5'H-SPIRO(ANDROST-4-ENE-17,2'-FURAN)-3,5'-DIONE
- VS-12223
- AKOS005622474
- NS00008961
- SCHEMBL18218188
- +Expand
-
- UWBICEKKOYXZRG-WNHSNXHDSA-N
- 1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
- C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
Computed Properties
- 342.21949481g/mol
- 0
- 3
- 0
- 342.21949481g/mol
- 25
- 679
- 0
- 6
- 0
- 0
- 0
- 1
- 3
- 43.4Ų
Experimental Properties
- 522.8±50.0 °C at 760 mmHg
- 165 ºC
- 0.0±1.4 mmHg at 25°C
- 228.9±30.2 °C
- Slightly soluble (9.9e-3 g/l) (25 º C),
- 1.17±0.1 g/cm3 (20 ºC 760 Torr),
6,7-Dihydrocanrenone Price
6,7-Dihydrocanrenone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Tempo , Sodium hypochlorite , Hydrogen bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
Reference
- Method for synthesis of spironolactone intermediate Canrenone, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
Reference
- Method for synthesis of testosterone lactone as Spironolactone intermediate, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 25 °C
Reference
- The Baeyer-Villiger oxidation of ketones and aldehydesOrganic Reactions (Hoboken, 1993, (1993),,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide , Water ; rt → 150 °C; 3 h, 150 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Reference
- Method for synthesizing steroid compound, canrenone and spirolactone, China, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Antiandrogenic activity of some steroid spirolactonesKhimiko-Farmatsevticheskii Zhurnal, 1990, 24(12), 29-31,
Synthetic Circuit 7
Reaction Conditions
Reference
- Steroidal Spiro-γ-lactones That Inhibit 17β-Hydroxysteroid Dehydrogenase Activity in Human Placental MicrosomesJournal of Medicinal Chemistry, 1995, 38(22), 4518-28,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
Reference
- 3-(3-Oxo-4-unsaturated steroid-17α-yl)propionic acid lactones, Federal Republic of Germany, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- 3-(17β-Hydroxy-3-oxoandrost-4-en-17α-yl)propiolactone, Japan, , ,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
Reference
- Lactonization at the 17β-position of steroidsSynthesis, 1980, (4), 289-91,
Synthetic Circuit 14
Reaction Conditions
Reference
- Silicon in synthesis: use of the highly nucleophilic trimethylsilylallyl anion for the synthesis of steroidal 17-spiro-γ-lactonesTetrahedron Letters, 1980, 21(1), 11-14,
Synthetic Circuit 15
Reaction Conditions
Reference
- Silicon in synthesis. 10. The (trimethylsilyl)allyl anion: a β-acyl anion equivalent for the conversion of aldehydes and ketones into γ-lactonesJournal of the American Chemical Society, 1980, 102(4), 5004-11,
Synthetic Circuit 16
Reaction Conditions
Reference
- 17α-(2-Carboxyethyl)-17β-hydroxy-4-androsten-3-one lactone, Romania, , ,
Synthetic Circuit 17
Reaction Conditions
Reference
- An improved aldactone synthesisGlasnik Hemijskog Drustva Beograd, 1979, 44(3), 159-65,
Synthetic Circuit 18
Reaction Conditions
Reference
- 3-(17β-Hydroxyandrost-4-en-3-on-17α-yl)propiolactone, Japan, , ,
Synthetic Circuit 19
Reaction Conditions
Reference
- 17β-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone, Netherlands, , ,
6,7-Dihydrocanrenone Raw materials
- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone
- Spironolactone Impurity 20
- 17beta-Hydroxy-17-(3-hydroxypropyl)androst-4-ene-4-one
- Spiro[androst-4-ene-17,1'-cyclobutane]-2',3-dione, (17β)-
6,7-Dihydrocanrenone Preparation Products
6,7-Dihydrocanrenone Suppliers
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6,7-Dihydrocanrenone Related Literature
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Yanhu Wei,Shuangbing Han,David A. Walker,Scott C. Warren,Bartosz A. Grzybowski Chem. Sci., 2012,3, 1090-1094
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3. Back cover
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10. Oligosaccharide synthesis on soluble high-molecular weight pHEMA using a photo-cleavable linker†Abhishek Vartak,Sandeep Thanna,Kyle Meyer,Miranda Dermanelian,Steven J. Sucheck RSC Adv., 2018,8, 41612-41619
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